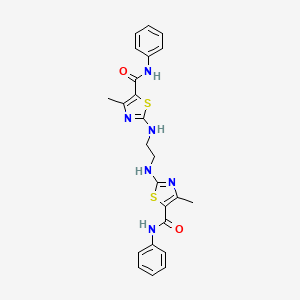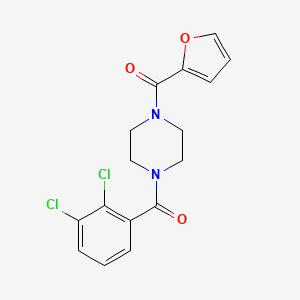![molecular formula C19H22ClN3O3S B4683418 1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of neuropathic pain. It has been shown to have potent analgesic effects in animal models of neuropathic pain and has been suggested as a potential alternative to opioids for the treatment of chronic pain.
This compound has also been investigated for its potential use in the treatment of addiction. It has been shown to reduce the reinforcing effects of drugs of abuse in animal models and may have potential as a treatment for drug addiction.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in the regulation of pain and inflammation and has been implicated in the development of neuropathic pain and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and has been suggested as a potential treatment for chronic pain. It has also been shown to reduce the reinforcing effects of drugs of abuse and may have potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is its potent analgesic effects in animal models of neuropathic pain. This makes it a valuable tool for studying the mechanisms underlying chronic pain and developing new treatments for this condition. However, there are also some limitations to its use in lab experiments. For example, this compound has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the study of 1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective alpha-7 nicotinic acetylcholine receptor antagonists. This could lead to the development of more effective treatments for chronic pain and addiction.
Another area of research is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. There is some evidence to suggest that the alpha-7 nicotinic acetylcholine receptor may play a role in these conditions, and this compound may have potential as a treatment.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of neuropathic pain and may have potential as a treatment for chronic pain and addiction. Further research is needed to fully understand its mechanism of action and explore its potential use in the treatment of other conditions.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-6-2-1-5-17(18)14-27(25,26)23-10-7-16(8-11-23)19(24)22-13-15-4-3-9-21-12-15/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVTWKVETKPZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4683336.png)
![2-{[(4-isopropylphenyl)amino]methylene}cyclohexanone](/img/structure/B4683343.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4683351.png)
![2-(3-ethoxy-4-hydroxy-5-iodophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4683353.png)
![2-(1-adamantyl)-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4683357.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4683364.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4683381.png)

![N-cyclopropyl-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4683395.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4683402.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B4683405.png)
![1-ethyl-N-(2-furylmethyl)-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B4683411.png)